molecular formula C9H6Cl2N2 B3243572 3,6-Dichloroquinolin-8-amine CAS No. 158117-56-7

3,6-Dichloroquinolin-8-amine

Cat. No.: B3243572
CAS No.: 158117-56-7
M. Wt: 213.06 g/mol
InChI Key: ZNNGHKIUXFCTFO-UHFFFAOYSA-N
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Description

3,6-Dichloroquinolin-8-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroquinolin-8-amine typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 8-aminoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 3,6-dichloroquinoline.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3,6-Dichloroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloroquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,6-Dichloroquinolin-8-amine can be compared with other quinoline derivatives such as:

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory agent.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3,6-dichloroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNGHKIUXFCTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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